Stereochemical Identity: Validated (3R,5R) Configuration vs. Therapeutically Inactive (3S,5R)-Enantiomer
(5R)-Rosuvastatin Methyl Ester is unequivocally identified as the (3R,5R)-stereoisomer of the rosuvastatin methyl ester impurity . In validated HPLC methods, the (3R,5R)-enantiomer exhibits a specific retention time that is distinct from the (3S,5R)-enantiomer, which is classified as EP Impurity G [1]. Misidentification would lead to regulatory non-compliance as EP Impurity G has a defined specification limit, while the (3R,5R)-enantiomer is a separate impurity requiring its own validated quantification method [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R,5R)-enantiomer methyl ester |
| Comparator Or Baseline | (3S,5R)-enantiomer methyl ester (EP Impurity G) [1] |
| Quantified Difference | Distinct absolute stereochemistry at C-5 position; reversed configuration from R to S |
| Conditions | Chiral HPLC on Chiralpak IB column, n-hexane/DCM/2-propanol/TFA mobile phase [2] |
Why This Matters
Using the correct reference standard prevents false positives/negatives in enantiomeric purity assays, directly impacting batch release decisions.
- [1] Mammone, F. R., et al. (2023). Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. J Pharm Biomed Anal, 225, 115239. View Source
- [2] Rajendra Reddy, G., et al. (2014). Development of a Stability-Indicating Stereoselective Method... Sci Pharm, 83(2), 279-296. View Source
